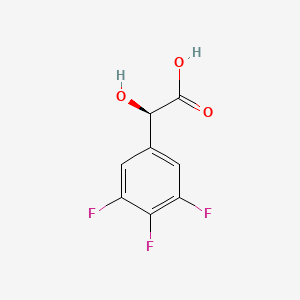
(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid is an organic compound characterized by the presence of a hydroxy group and a trifluorophenyl group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable nucleophile under controlled conditions. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学的研究の応用
(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of (2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the hydroxy group participates in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl groups but different functional groups and properties.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: A compound with similar structural features but different biological activities.
Uniqueness
(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C8H5F3O3 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC名 |
(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14)/t7-/m1/s1 |
InChIキー |
IKLGRHFMGVKLEN-SSDOTTSWSA-N |
異性体SMILES |
C1=C(C=C(C(=C1F)F)F)[C@H](C(=O)O)O |
正規SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


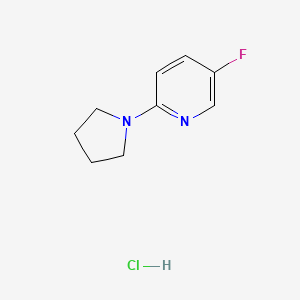
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
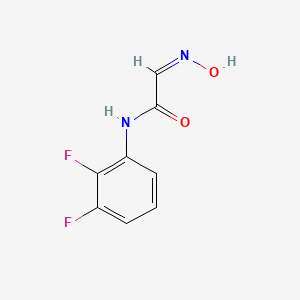
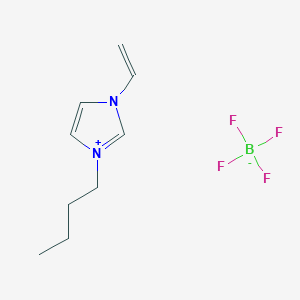
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
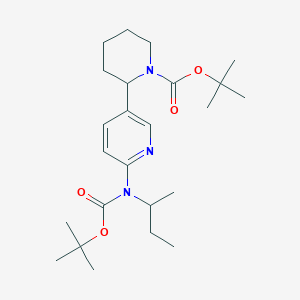
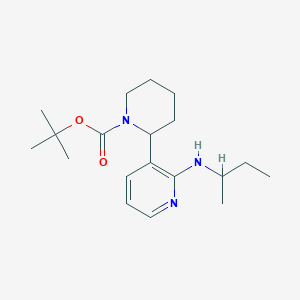
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)
![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
